molecular formula C16H31N3O6S B3946452 1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate

1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate

Cat. No. B3946452
M. Wt: 393.5 g/mol
InChI Key: RDSWOGOURFNGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, also known as EPPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPPT belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate involves its interaction with the sigma-1 receptor. The sigma-1 receptor is known to modulate calcium signaling, ion channel activity, and neurotransmitter release. This compound has been found to inhibit the binding of sigma-1 receptor ligands, which suggests that it could act as a competitive antagonist of this receptor. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been found to have neuroprotective effects against ischemic injury and oxidative stress.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. This compound has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has several potential future directions for scientific research. One possible direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor. Additionally, this compound could be used in combination with other compounds to study their synergistic effects. Further studies are also needed to determine the potential clinical applications of this compound, particularly in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound could improve its solubility and bioavailability, which could make it more useful for lab experiments.

Scientific Research Applications

1-(ethylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that plays a role in various physiological and pathological processes. This compound has been shown to inhibit the binding of sigma-1 receptor ligands, suggesting that it could be used as a tool to study the function of this receptor.

properties

IUPAC Name

1-ethylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2S.C2H2O4/c1-3-7-15-8-5-14(6-9-15)16-10-12-17(13-11-16)20(18,19)4-2;3-1(4)2(5)6/h14H,3-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWOGOURFNGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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